molecular formula C9H9BrO3 B1440884 2-Bromomethyl-3-methoxybenzoic acid CAS No. 857652-06-3

2-Bromomethyl-3-methoxybenzoic acid

Cat. No.: B1440884
CAS No.: 857652-06-3
M. Wt: 245.07 g/mol
InChI Key: FJMAWVQPIPVAMC-UHFFFAOYSA-N
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Description

“2-Bromomethyl-3-methoxybenzoic acid” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . The compound is a yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds often undergo reactions such as protodeboronation of alkyl boronic esters .


Physical and Chemical Properties Analysis

“this compound” is a yellow solid . It has a molecular weight of 245.07 .

Scientific Research Applications

Synthesis of Benzo[b]thiophen Derivatives

2-Bromomethyl-3-methoxybenzoic acid plays a crucial role in the synthesis of benzo[b]thiophen derivatives. Chapman et al. (1973) demonstrated the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines, showcasing its importance in producing pharmacologically active compounds (Chapman et al., 1973).

Antibacterial Activity Studies

The compound's derivatives have been explored for their antibacterial properties. Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid, showing significant antibacterial activity against Bacillus spp., highlighting its potential in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).

Ortho-Metalation in Organic Chemistry

Nguyen et al. (2006) employed a derivative of 2-methoxybenzoic acid for directed ortho-metalation, a key technique in organic synthesis. This method is used for preparing various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the compound's utility in synthesizing complex organic molecules (Nguyen et al., 2006).

Glycoconjugate Chemistry

In the field of glycoconjugate chemistry, Magnusson et al. (1990) utilized a bromomethyl derivative for synthesizing dibromoisobutyl (DIB) glycosides. These compounds are crucial for creating neoglycolipids, neoglycoproteins, and other glycoconjugates, indicating its application in bioconjugate chemistry (Magnusson et al., 1990).

Synthesis of Anti-Cancer Drug Intermediates

Cao Sheng-li (2004) discussed the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in producing certain anti-cancer drugs. This study showcases the compound's relevance in the synthesis of pharmaceuticals targeting cancer (Cao Sheng-li, 2004).

Mechanism of Action

Properties

IUPAC Name

2-(bromomethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMAWVQPIPVAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

for the synthesis of the title compound, 6.64 g (0.040 mol) of 3-methoxy-2-methylbenzoic acid, 7.1 g (0.040 mol) of NBS and 0.25 g of AIBN in 150 ml of chlorobenzene are reacted by method H (variant 1).
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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